molecular formula C7H6ClN3 B13932657 3-Chloropyrrolo[1,2-a]pyrimidin-8-amine

3-Chloropyrrolo[1,2-a]pyrimidin-8-amine

Cat. No.: B13932657
M. Wt: 167.59 g/mol
InChI Key: YMCSGPUUUOIKIZ-UHFFFAOYSA-N
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Description

3-Chloropyrrolo[1,2-a]pyrimidin-8-amine is a heterocyclic compound with the molecular formula C7H6ClN3 and a molecular weight of 167.6 g/mol . This compound is part of the pyrrolopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloropyrrolo[1,2-a]pyrimidin-8-amine typically involves the chlorination of pyrrolopyrimidine derivatives. One common method includes the reaction of 4-hydroxyl pyrrolopyrimidine with phosphorus oxychloride (POCl3) under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and washing .

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk synthesis techniques, including the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The specific conditions and reagents used can vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions

3-Chloropyrrolo[1,2-a]pyrimidin-8-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolopyrimidine derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

3-Chloropyrrolo[1,2-a]pyrimidin-8-amine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Chloropyrrolo[1,2-a]pyrimidin-8-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit the activity of certain kinases by binding to their active sites, thereby modulating signal transduction pathways involved in cell proliferation and inflammation . The compound’s structure allows it to fit into the binding pockets of these targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloropyrrolo[2,3-d]pyrimidine
  • 7H-Pyrrolo[2,3-d]pyrimidine
  • Pyrido[3’,2’:4,5]pyrrolo[2,3-d]pyrimidine

Uniqueness

3-Chloropyrrolo[1,2-a]pyrimidin-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and selectivity in biological systems, making it a valuable tool in drug discovery and development .

Properties

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

IUPAC Name

3-chloropyrrolo[1,2-a]pyrimidin-8-amine

InChI

InChI=1S/C7H6ClN3/c8-5-3-10-7-6(9)1-2-11(7)4-5/h1-4H,9H2

InChI Key

YMCSGPUUUOIKIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(C=NC2=C1N)Cl

Origin of Product

United States

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